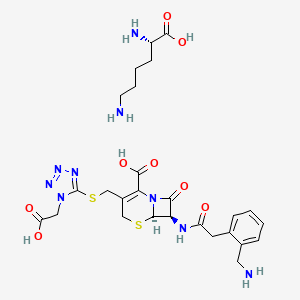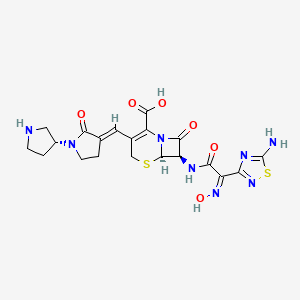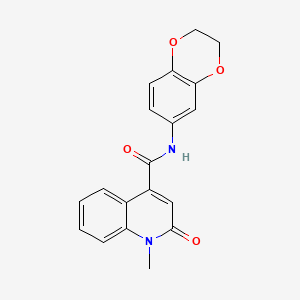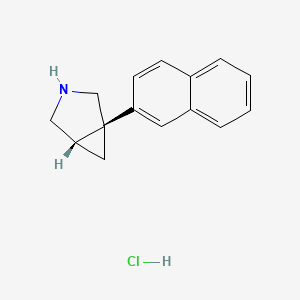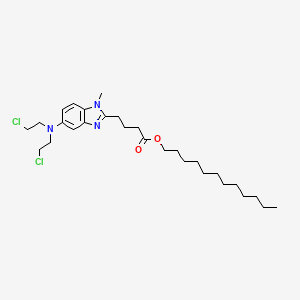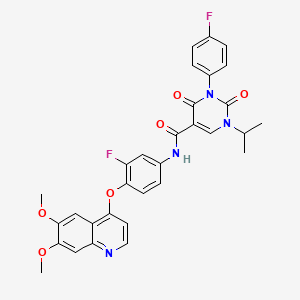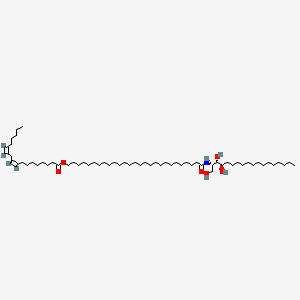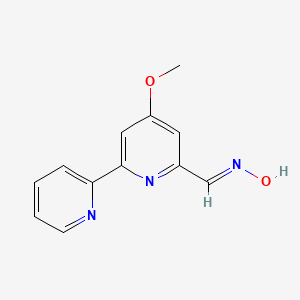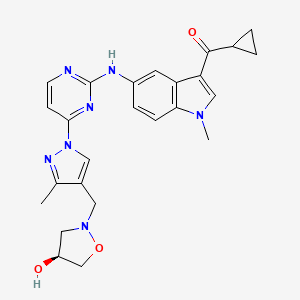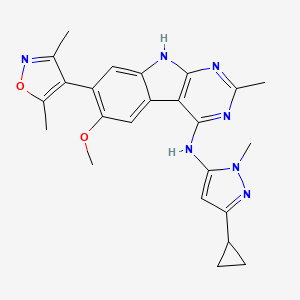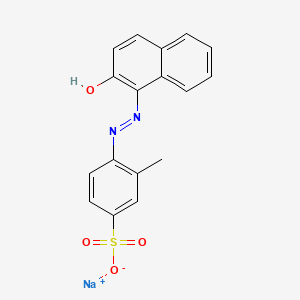
Acid Orange 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Orange 8 is an azo dye, which is a class of synthetic dyes characterized by the presence of one or more azo groups (-N=N-) as the primary chromophore. It is commonly used in the textile industry for dyeing wool, silk, and nylon. The compound is known for its vibrant orange color and is also used in various other applications, including as a pH indicator and in biological staining.
Mechanism of Action
Target of Action
Acid Orange 8, an azo dye derivative, is primarily targeted towards organic pollutants in wastewater . It is used in the textile industry for dyeing purposes . The primary targets of this compound are the organic pollutants present in the wastewater, which it helps to degrade and remove .
Mode of Action
This compound undergoes photodegradation, a process where it decolorizes under UV light or hydrogen peroxide . This process involves the breakdown of the dye molecules when exposed to light, leading to the degradation and removal of the dye from the wastewater .
Biochemical Pathways
It is known that the photodegradation process involves a series of complex chemical reactions triggered by light exposure . These reactions lead to the breakdown of the dye molecules, resulting in their degradation and removal from the wastewater .
Result of Action
The primary result of this compound’s action is the degradation and removal of the dye from wastewater. This is achieved through the process of photodegradation, where the dye molecules break down when exposed to light . This results in the decolorization of the wastewater, making it safer and less harmful to the environment .
Action Environment
The effectiveness of this compound’s action is influenced by several environmental factors. These include the concentration of the dye, light intensity, and the presence of certain anions and cations . For instance, the photodegradation rate increases with decreasing concentration of this compound and increasing light intensity . Additionally, certain ions like Ca2+, Mg2+, and NO3- can promote the photodegradation of this compound, while CO32- can inhibit the process .
Biochemical Analysis
Biochemical Properties
It is known that Acid Orange 8 can undergo photochemical decolorization during a UV/hydrogen peroxide process This suggests that this compound may interact with certain enzymes or proteins that are sensitive to UV light or hydrogen peroxide
Cellular Effects
Given its ability to undergo photochemical decolorization, it is possible that this compound could influence cellular processes that are sensitive to changes in light or oxidative conditions
Molecular Mechanism
It is known that this compound can undergo photochemical decolorization in the presence of UV light and hydrogen peroxide This suggests that this compound may interact with biomolecules in a way that is sensitive to these conditions
Temporal Effects in Laboratory Settings
It is known that the photodegradation rate of this compound increases with decreasing concentration and increasing light intensity This suggests that the effects of this compound on cellular function may change over time in response to these factors
Preparation Methods
Synthetic Routes and Reaction Conditions: Acid Orange 8 is synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of 4-amino-3-methylbenzenesulfonic acid. This intermediate is then coupled with naphthalen-2-ol to form this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity. The reaction conditions typically include maintaining a low temperature during diazotization and controlling the pH during the coupling reaction to ensure the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: Acid Orange 8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as osmium tetroxide (OsO4) in the presence of chloramine-B (CAB).
Reduction: The azo group in this compound can be reduced to form aromatic amines. This reaction is typically carried out using reducing agents like sodium dithionite.
Substitution: this compound can undergo substitution reactions where the sulfonic acid group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide (OsO4) and chloramine-B (CAB) in alkaline conditions.
Reduction: Sodium dithionite in aqueous solution.
Substitution: Various nucleophiles under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: The major products include decolorized fragments of the dye.
Reduction: Aromatic amines are the primary products.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Acid Orange 8 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the kinetics and mechanisms of azo dye degradation.
Biology: Employed in biological staining to highlight specific structures in cells and tissues.
Medicine: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species under light exposure.
Comparison with Similar Compounds
Acid Orange 7: Another azo dye with similar applications but different molecular structure.
Methyl Orange: A commonly used pH indicator with a similar azo group but different substituents.
Comparison:
Uniqueness: Acid Orange 8 is unique in its specific applications in textile dyeing and wastewater treatment.
Differences: While Acid Orange 7 and Methyl Orange share similar azo structures, their different substituents and molecular configurations result in distinct chemical properties and applications.
Properties
CAS No. |
5850-86-2 |
|---|---|
Molecular Formula |
C17H14N2NaO4S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-methylbenzenesulfonate |
InChI |
InChI=1S/C17H14N2O4S.Na/c1-11-10-13(24(21,22)23)7-8-15(11)18-19-17-14-5-3-2-4-12(14)6-9-16(17)20;/h2-10,20H,1H3,(H,21,22,23); |
InChI Key |
NSNAGUKUQZMCGN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C.I. 15575; NSC 51525; NSC-51525; NSC51525. |
Origin of Product |
United States |
Q1: What is the molecular formula and weight of Acid Orange 8?
A1: this compound has the molecular formula C16H11N2NaO4S and a molecular weight of 350.32 g/mol.
Q2: Is there spectroscopic data available for this compound?
A: Yes, studies utilize various spectroscopic techniques. For example, researchers employed Fourier transformed infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance spectroscopy (1H-NMR) to characterize this compound and its degradation products. []
Q3: How does the molecular structure of this compound compare to other azo dyes in terms of degradation?
A: Research suggests that mono-azo dyes, like this compound, tend to degrade faster than di-azo dyes, such as Acid Blue 29. [] This difference is attributed to the simpler molecular structure of mono-azo dyes, making them more susceptible to degradation processes.
Q4: Can this compound be used to modify materials for specific applications?
A: Yes, this compound has been explored for modifying silica gel to create a chelate sorbent. [] This modification allows for the selective removal of specific metal ions from solutions, highlighting its potential in environmental remediation.
Q5: Is this compound utilized in any catalytic processes?
A: While this compound itself is not a catalyst, its degradation is often studied in the context of catalytic processes. For instance, researchers investigate the effectiveness of catalysts like resin-supported nano-iron/palladium [] and Pd-Ni bimetallic nanoparticles [] in degrading this compound.
Q6: Have there been any computational studies on the degradation mechanism of this compound?
A: Yes, density functional theory (DFT) calculations were employed to model the oxidative degradation of this compound by hydroxyl radicals. [] This research revealed a preference for hydroxyl radical attack on the carbon atom of the azo linkage over the nitrogen atom.
Q7: Does the presence of substituents on the this compound molecule affect its degradation mechanism?
A: Research indicates that the presence and type of substituents can significantly influence the degradation pathway. For instance, the presence of a carboxyl group in Alizarin Yellow R, a dye structurally similar to this compound, leads to competitive C-N and N-N bond cleavages upon hydroxyl radical attack. [] This contrasts with other azo dyes where C-N bond cleavage is typically favored.
Q8: How stable is this compound under various conditions?
A: The stability of this compound is influenced by factors like pH, temperature, and the presence of other chemicals. It generally exhibits good stability in acidic conditions, but its degradation accelerates in alkaline environments, particularly in the presence of oxidants like hydrogen peroxide. [, ]
Q9: What strategies can be employed to enhance the stability of this compound in formulations?
A9: While the provided research doesn't directly address formulation strategies for this compound, similar azo dyes often benefit from the use of antioxidants, UV absorbers, and pH stabilizers to improve their stability in various applications.
Q10: What are the environmental concerns associated with this compound?
A: this compound, like many azo dyes, raises environmental concerns due to its non-biodegradable nature and potential toxicity to aquatic life. [, ] Its release into water bodies can lead to aesthetic pollution and pose risks to ecosystems.
Q11: What methods are effective in removing this compound from wastewater?
A11: Numerous methods are being investigated for this compound removal, including:
- Adsorption: Utilizing materials like activated carbon cloth, [] chitosan-silica composites, [, , ] zeolites, [, , , ] and durian seed starch/PVOH composite hydrogels. []
- Advanced Oxidation Processes (AOPs): Employing methods like Fenton processes, [, , ] VUV-based AOPs, [, ] and sonophotocatalysis. []
- Biodegradation: Exploring the potential of anaerobic treatment systems, including anaerobic hybrid reactors and anaerobic batch reactors. [, ]
Q12: What are the byproducts of this compound degradation, and are they of concern?
A: The degradation of this compound can produce aromatic amines, some of which are known or suspected carcinogens. [] Therefore, it's crucial to ensure the complete mineralization of the dye during treatment processes to prevent the formation of harmful byproducts.
Q13: How is the degradation of this compound monitored in research settings?
A: Researchers commonly utilize UV-Visible spectrophotometry to monitor the decolorization of this compound, which is indicative of its degradation. [, , , , ] This technique allows for real-time monitoring of the dye concentration during treatment processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


